molecular formula C13H13N3O3 B10952643 1-Methyl-1H-pyrazole-3-carboxylic acid phenylcarbamoylmethyl ester

1-Methyl-1H-pyrazole-3-carboxylic acid phenylcarbamoylmethyl ester

Cat. No.: B10952643
M. Wt: 259.26 g/mol
InChI Key: IZVJFGXNMCCLHO-UHFFFAOYSA-N
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Description

2-Anilino-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is a complex organic compound that features both an anilino group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate typically involves the condensation of an aniline derivative with a pyrazole carboxylate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the aniline, followed by nucleophilic attack on the carbonyl carbon of the pyrazole carboxylate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Anilino-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-anilino-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

(2-anilino-2-oxoethyl) 1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C13H13N3O3/c1-16-8-7-11(15-16)13(18)19-9-12(17)14-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,14,17)

InChI Key

IZVJFGXNMCCLHO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)OCC(=O)NC2=CC=CC=C2

solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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